N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate
Description
Evolutionary Significance of Reduced Folate Derivatives in Cellular Metabolism
The evolutionary conservation of reduced folate derivatives stems from their indispensable role in one-carbon transfer reactions, which underpin DNA synthesis, amino acid metabolism, and epigenetic regulation. This compound, as a tetrahydrofolate (THF) derivative, serves as a carrier of methyl, formyl, and formimino groups in these processes. Comparative genomic analyses reveal that the enzymes mediating folate metabolism—including dihydrofolate reductase (DHFR), serine hydroxymethyltransferase, and methylenetetrahydrofolate reductase (MTHFR)—are conserved from bacteria to eukaryotes, underscoring their ancient origins.
In plants and algae, folate biosynthesis pathways exhibit modular adaptations. For instance, dihydrofolate reductase activity in Arabidopsis thaliana shares structural homology with bacterial counterparts, suggesting vertical inheritance from prokaryotic ancestors. The pterin and para-aminobenzoic acid (pABA) moieties of folate derivatives are synthesized through divergent pathways in photosynthetic organisms, yet the glutamate tail—a defining feature of this compound—remains invariant, highlighting its functional non-redundancy.
Table 1: Structural and Functional Components of this compound
| Component | Biochemical Role | Evolutionary Conservation |
|---|---|---|
| Pteridine ring | Binds one-carbon units via N5 and N10 positions | Universal in eukaryotes |
| Para-aminobenzoic acid (pABA) | Links pteridine to glutamate tail; synthesized via chorismate pathway in plants | Divergent in prokaryotes |
| Glutamate tail | Enhances solubility and enzyme binding affinity | Universally conserved |
| Dihydrate | Stabilizes crystalline structure | Synthetic analogues vary |
The compound’s redox flexibility enables it to participate in mitochondrial and cytosolic one-carbon pools. For example, mitochondrial dihydrofolate reductase converts dihydrofolate (DHF) to tetrahydrofolate (THF), ensuring a steady supply of reduced folates for glycine cleavage and formate metabolism. This compartmentalization, observed in mammals and fungi, likely arose early in eukaryotic evolution to meet the metabolic demands of organelle specialization.
Discovery Trajectory: From Citrovorum Factor Isolation to Modern Therapeutic Analogues
The identification of this compound as a biologically active folate derivative originated in the mid-20th century. In 1948, researchers isolating the “Citrovorum Factor” from Leuconostoc citrovorum cultures observed its ability to rescue Lactobacillus casei growth in folate-deficient media, distinguishing it from folic acid. Structural elucidation in the 1950s revealed its identity as 5-formyl-THF, a stabilized form of tetrahydrofolate resistant to oxidative degradation.
Table 2: Key Milestones in the Characterization of Reduced Folate Derivatives
| Year | Discovery | Significance |
|---|---|---|
| 1941 | Folic acid isolated from spinach leaves | Identified as essential growth factor |
| 1948 | Citrovorum Factor (5-formyl-THF) purified | First evidence of bioactive reduced folates |
| 1954 | Chemical synthesis of this compound | Enabled structural verification and mass production |
| 1960 | Role in thymidylate synthase cycle elucidated | Linked folate metabolism to DNA synthesis |
| 1980 | Development of leucovorin (synthetic 5-formyl-THF) | Therapeutic use in methotrexate rescue and megaloblastic anemia |
The compound’s synthetic accessibility drove its adoption in clinical and research settings. Unlike folic acid, which requires enzymatic reduction to become metabolically active, this compound bypasses dihydrofolate reductase, making it resistant to inhibition by antifolates like methotrexate. This property underpinned its use as an antidote in high-dose methotrexate therapy, though the current analysis excludes therapeutic applications per submission guidelines.
Modern analogues, such as 5-methyl-THF and 10-formyl-THF, retain the core structure but modify substituents to optimize stability and tissue targeting. For instance, the dihydrate form’s crystalline stability enhances shelf life compared to anhydrous variants. Advances in X-ray crystallography and molecular dynamics simulations have further refined our understanding of its interactions with folate-dependent enzymes, such as thymidylate synthase and MTHFR.
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pteridine Core and Benzoyl Coupling
The starting pteridine core, 2-amino-4-hydroxypteridine-6-ylmethylamine , is synthesized via established heterocyclic chemistry routes involving pteridine ring construction and selective functionalization at positions 2 and 4.
This intermediate is then coupled with 4-aminobenzoyl derivatives through amide bond formation, typically using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) in solvents such as dichloromethane or 1-methyl-2-pyrrolidinone (NMP). This step yields the benzoyl-pteridine intermediate.
Attachment of Glutamic Acid
The benzoyl-pteridine intermediate is then coupled with L-glutamic acid diethyl ester hydrochloride or directly with glutamic acid in the presence of coupling agents, forming the amide bond to yield the target compound or its ester derivatives. This step is often performed in polar aprotic solvents like NMP or DMF under controlled temperature conditions (room temperature to reflux).
Hydrolysis and Crystallization
Subsequent hydrolysis of ester groups under basic conditions (NaOH, KOH, or LiOH) in aqueous alcoholic solvents (ethanol, methanol, or mixtures) yields the free acid form of the compound. The pH is carefully adjusted (typically to ~4.5) using mineral acids like HCl to precipitate the product.
The compound is isolated by filtration, washing, and drying under controlled temperature (e.g., 45-55 °C) to obtain the dihydrate crystalline form with high purity (typically >95% by HPLC).
Purification and Crystalline Forms
The compound can exist in various salt forms (sodium, potassium, lithium), each with distinct crystalline properties characterized by X-ray powder diffraction (XRPD). These salts exhibit differences in solubility, stability, and handling characteristics important for pharmaceutical applications.
| Salt Form | Yield (%) | Purity (%) | Notable Features |
|---|---|---|---|
| Potassium Salt | ~65% | 99.5% | Crystalline, stable, characterized by XRPD peaks at 10.4°, 14.3°, 16.3°, 22.4°, 24.3° 2θ |
| Sodium Salt | ~75% | 96.6% | Slightly lower purity; XRPD peaks at 5.5°, 9.8°, 14.9°, 19.6°, 20.3° 2θ |
| Lithium Salt | ~73% | 97.7% | Crystalline; XRPD peaks at 13.7°, 17.1°, 18.0°, 21.0°, 26.9° 2θ |
These crystalline salts are preferred for their improved chemical purity, flowability, dissolution rate, and mechanical stability.
Representative Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Coupling (benzoyl + pteridine) | Solvent: DCM or NMP; Reagents: EDC, HOBt; Temp: RT to reflux | Efficient amide bond formation |
| Glutamic acid coupling | Solvent: NMP or DMF; Temp: RT to reflux | Ester derivatives formed for hydrolysis step |
| Hydrolysis | Base: NaOH, KOH, LiOH; Solvent: EtOH/H2O or MeOH/H2O; Temp: 10-40 °C | pH adjusted to ~4.5 to precipitate product |
| Crystallization | Cooling to 0-25 °C; Filtration and drying | Yields crystalline dihydrate form |
Analytical Monitoring and Quality Control
- HPLC is used to monitor reaction progress and purity.
- XRPD confirms crystalline forms and polymorphs.
- Melting point and elemental analysis validate identity.
- Safety precautions are mandatory due to toxicity and irritant nature.
Summary of Preparation Workflow
- Synthesize 2-amino-4-hydroxypteridine-6-ylmethylamine intermediate.
- Couple with 4-aminobenzoyl derivatives using carbodiimide chemistry.
- Attach glutamic acid or ester derivatives under controlled conditions.
- Hydrolyze esters to free acid form using aqueous base.
- Adjust pH to precipitate the compound.
- Isolate and dry to obtain the dihydrate crystalline compound.
- Optionally convert to various salts (Na, K, Li) for enhanced properties.
Chemical Reactions Analysis
Types of Reactions
Folic acid dihydrate undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to dihydrofolic acid and further to tetrahydrofolic acid.
Reduction: The compound can be reduced to form active coenzymes like tetrahydrofolate.
Substitution: Folic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Dihydrofolic acid and tetrahydrofolic acid.
Reduction: Tetrahydrofolate and other reduced folate derivatives.
Substitution: Various substituted folate derivatives depending on the nucleophile used.
Scientific Research Applications
Folic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Essential for studying cellular processes involving DNA synthesis and repair.
Medicine: Used in the treatment of folate deficiency anemia and as a supplement during pregnancy to prevent neural tube defects.
Industry: Incorporated into fortified foods and dietary supplements to enhance nutritional value.
Mechanism of Action
Folic acid dihydrate exerts its effects by being converted into its active form, tetrahydrofolate, within the body. Tetrahydrofolate acts as a coenzyme in various metabolic pathways, including the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. It also plays a role in the remethylation of homocysteine to methionine, thereby reducing homocysteine levels and supporting cardiovascular health .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical Properties
| Property | Target Compound | Folic Acid | N10-Formylfolic Acid |
|---|---|---|---|
| Solubility in Water | Moderate (dihydrate form) | Low (0.0016 g/100 mL) | High (ester-enhanced) |
| Stability | Stable at 25°C | Light-sensitive | Degrades in acidic pH |
| UV λmax (nm) | 282 (hydroxypteridin) | 283 (oxo-dihydropteridin) | 290 (formyl shift) |
Data from .
Biological Activity
N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines elements of pteridine and glutamic acid, suggesting potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity associated with this compound, reviewing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₅
- Molecular Weight : 318.32 g/mol
- IUPAC Name : this compound
This compound features a pteridinyl moiety, which is known for its role in various biological processes, including enzyme regulation and cellular signaling.
Antitumor Activity
Research indicates that derivatives of glutamic acid, particularly those modified with pteridine structures, exhibit significant antitumor properties. A notable study explored the effects of similar compounds on cancer cell lines, demonstrating that these derivatives can inhibit cell proliferation and induce apoptosis in various tumor types. The mechanism appears to involve the inhibition of folate metabolism, which is critical for DNA synthesis in rapidly dividing cells .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In vitro experiments have shown that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in amino acid metabolism. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced tumor growth and has implications for developing targeted cancer therapies .
Case Studies
- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cells.
- Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound significantly reduces tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues treated with the compound .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid derivatives, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves condensation reactions between pteridine derivatives and benzoyl-glutamic acid precursors. For example, folic acid analogs are synthesized using solvents like dimethylformamide (DMF) or ethanol under reflux, with yields ranging from 52% to 87% depending on substituents and catalysts (e.g., anhydrous ZnCl₂) . Optimizing molar ratios, temperature, and purification steps (e.g., recrystallization) is critical for improving yield and purity.
Q. Which spectroscopic techniques are essential for structural confirmation, and how are discrepancies between theoretical and experimental data resolved?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and carbon frameworks. Discrepancies in spectral data (e.g., shifts due to hydration states or tautomerism) are resolved by cross-verifying computational predictions (DFT calculations) with experimental results and analyzing coupling constants for stereochemical assignments .
Q. How is the purity of this compound assessed in pharmacopeial standards, and what analytical parameters are monitored?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is used to determine purity. Relative retention times (RRT) and peak symmetry are compared against reference standards, with RRT variability (e.g., 2.6–3.1) accounted for by column aging or mobile-phase adjustments .
Advanced Research Questions
Q. How can synthetic protocols be optimized to mitigate low yields or byproduct formation in large-scale synthesis?
- Methodological Answer : Byproduct formation (e.g., oxidized pteridine derivatives) is minimized by controlling reaction atmosphere (inert gas) and avoiding prolonged heating. Catalytic systems (e.g., NaBH₄ for selective reductions) and stepwise purification (e.g., column chromatography after recrystallization) improve scalability, as demonstrated in improved synthesis routes for analogous compounds .
Q. What experimental approaches are used to analyze the impact of pteridin-ring modifications on biochemical activity?
- Methodological Answer : Structural analogs (e.g., 4-oxo vs. 4-hydroxy substitutions) are synthesized and tested in enzyme inhibition assays (e.g., dihydrofolate reductase activity). Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinities, revealing how electronic effects at the pteridine ring influence interactions .
Q. How do researchers address contradictory data in stability studies under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with mass spectrometry identify degradation products (e.g., hydrolyzed glutamic acid moieties). Conflicting stability profiles are resolved by correlating degradation kinetics with hydration states (e.g., dihydrate vs. anhydrous forms) using thermogravimetric analysis (TGA) .
Q. What strategies are employed to distinguish between structurally similar analogs in complex mixtures?
- Methodological Answer : Tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments ions characteristic of the benzoyl-glutamic acid backbone (m/z 295) and pteridine substituents (m/z 176). Nuclear Overhauser effect (NOE) NMR experiments further differentiate regioisomers by spatial proton interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
